Catalog No.
M. Wt
26.981538 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

26.981538 g/mol



InChI Key





Insoluble (NIOSH, 2016)
Insoluble in water and in organic solvents. Soluble in dilute hydrochloric acid.
Soluble in HCl, H2SO4, hot water, and alkalies.
Insoluble in water.
Solubility in water: reaction


Aluminium 27, Aluminium-27, Aluminum, Aluminum 27, Aluminum-27

Canonical SMILES


Aluminum is the most abundant metal in Earth's crust (8.1%) []. However, it's rarely found in its pure metallic form due to its high reactivity with oxygen. Instead, it exists in minerals like bauxite and cryolite []. The extraction process, the Hall-Héroult process, is energy-intensive but yields a highly recyclable metal [].

Molecular Structure Analysis

Aluminum atoms possess a 3s¹3p¹ electron configuration, losing three valence electrons to achieve a stable noble gas configuration. This results in a trivalent cation, Al³⁺, and explains its role in forming ionic compounds with elements like oxygen or fluorine [].

Chemical Reactions Analysis

  • Synthesis

    Aluminum is not synthesized in a traditional sense, but extracted from its ores. The Hall-Héroult process involves dissolving aluminum oxide (Al₂O₃) in molten cryolite (Na₃AlF₆) and electrolytically reducing it to produce aluminum metal [].

    2Al₂O₃ (l) + 4C (s) → 4Al(l) + 3CO₂(g) []

  • Reactions with Oxygen

    Aluminum readily reacts with oxygen to form a thin, protective layer of aluminum oxide (Al₂O₃) on its surface. This passivation layer prevents further corrosion [].

    4Al(s) + 3O₂(g) → 2Al₂O₃(s) []

Physical And Chemical Properties Analysis

  • Melting Point: 660.5 °C []
  • Boiling Point: 2467 °C []
  • Density: 2.7 g/cm³ (low compared to other metals) []
  • Electrical Conductivity: Good conductor []
  • Thermal Conductivity: Good conductor []
  • Solubility: Insoluble in water, soluble in strong acids and alkalis []
  • Chemical Properties:
    • Reactive with halogens (fluorine, chlorine, etc.) [].
    • Reacts with strong acids and bases to form hydrogen gas [].

Mechanism of Action (Not Applicable)

Aluminum doesn't have a specific biological mechanism of action as it's not a biomolecule.

  • Aluminum dust: Highly flammable and explosive when exposed to ignition sources [].
  • Inhalation: Long-term exposure to aluminum dust can cause lung problems [].
  • Generally safe: Metallic aluminum is considered non-toxic in its bulk form.

Aluminum in Geochronology

One crucial scientific research application of aluminum is in the field of geochronology, the study of Earth's age and the timing of geological events. Specifically, the isotope ratio of Aluminum-26 (²⁶Al) to Beryllium-10 (¹⁰Be) is used to date geological processes occurring on timescales of 105 to 106 years. These processes include:

  • Transport and deposition: Studying how sediment is transported and deposited over time by analyzing the ²⁶Al/¹⁰Be ratio in sediment layers.
  • Sediment storage and burial times: Determining the length of time sediment has been stored or buried by measuring the remaining ²⁶Al, as it decays over time.
  • Erosion rates: Estimating the rate at which rock and soil are eroded by comparing the ²⁶Al content in different locations.

This method is particularly valuable in studying young geological features like glacial deposits, river terraces, and landslide scars.

Aluminum in Material Science Research

Aluminum is extensively researched in material science due to its unique properties, including low density, high strength-to-weight ratio, and good formability. Researchers are constantly exploring ways to improve its properties and develop new applications:

  • Developing stronger aluminum alloys: Research focuses on adding elements like copper, magnesium, and silicon to create alloys with superior strength while maintaining its lightweight nature. This could revolutionize industries like aerospace and transportation by enabling lighter, more fuel-efficient vehicles.
  • Understanding and improving corrosion resistance: Aluminum naturally forms a protective oxide layer that prevents further corrosion. However, research aims to further enhance this resistance for specific applications, like building materials exposed to harsh environments.
  • Nanostructured aluminum and its properties: Researchers are exploring the creation of aluminum with a nanostructured grain size, which can offer superior strength, ductility, and electrical conductivity compared to conventional aluminum.

Physical Description

Aluminum powder, coated appears as a light gray or silver powdered metal. Easily ignited; burns with an intense flame.
Aluminum powder, pyrophoric appears as a light gray or silvery colored powdered metal.
Aluminum powder, uncoated appears as a light gray solid. Denser than water. Contact may burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Aluminum metal held above melting point of 1220°F (660°C) for ease in handling. Cools and solidifies if released. Contact causes thermal burns. Plastic or rubber may melt or lose strength upon contact. Protective equipment designed for chemical exposure only is not effective against direct contact. Take care walking on the surface of a spill to avoid stepping into a pocket of molten aluminum below the crust. Do not attempt to remove aluminum impregnated clothing because of the danger of tearing flesh if there has been a burn.
DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; DryPowder, PelletsLargeCrystals, WetSolid; DryPowder, WetSolid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid
A silvery-grey powder or tiny sheets
Silvery-white, malleable, ductile, odorless metal.


Tin-white, malleable, ductile metal, with somewhat bluish tint
Silver white ductile metal, cubic
Crystalline solid
Silvery-white, malleable, ductile ... metal.

Boiling Point

4221 °F at 760 mm Hg (NIOSH, 2016)
2327 °C


2.7 (NIOSH, 2016)
2.7 g/cm³



Melting Point

1220 °F (NIOSH, 2016)
2.375 g·cm −3
660 °C



GHS Hazard Statements

H250: Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261: In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases]

Therapeutic Uses

Medicinally, aluminum and its salts are used in antacids, antidiarrheals, and protective dermatological pastes. It is also found in cosmetics and deodorants. /Aluminum and its salts/
Aluminum foil has been used as a dressing for burns.
Aluminum powder has been used for dusting the skin around an ileostomy, caecostomy, or colostomy to prevent irritation due to proteolytic or irritant discharges. The skin is dried and freed from grease and repeated applications of the powder made until a thick film adheres. Alternatively, Compound Aluminum Paste may be employed; the paste is applied thickly round the fistula or sinus in order to prevent the discharge from coming in contact with the skin. Aluminum powder has been used as a dressing for burns, /topical/ ulcers, and indolent wounds. /Aluminum powder/
A veterinary wound healing powder contains 1.41-10.81% aluminum. /Aluminum/
In the 1940s, based on demonstration in vitro that aluminum powder decreased the solubility of silica, and thus formation of silicic acid, aluminum powder particles smaller than 5 um diameter were administered to silicotic miners in Canada, the United States, and Great Britain. Interim reports for Ontario's Porcupine Gold Mines claimed 19 or 34 miners had less chest pain, cough, shortness of breath, and fatigue and that pulmonary function test results of 12 improved. Later, 24 of 49 U.S. miners claimed that benefit from aluminum and a hydrated form (AlO3 H2O) was as effective as that from metallic powder. However, a controlled study of 120 silicotic miners, half of whom received metallic aluminum dust and half carbon powder for 15 minutes/day, 3 time/wk for 4 years, found no regression of radiographic abnormalities and no improvement in pulmonary function at rest, during exercise, or maximal voluntary ventilation. There were no objective benefits from inhalation of aluminum dust. In fact, a 1990 follow-up study of miners in Ontario treated with McIntyre powder showed no apparent adverse effects but insufficient evidence of benefit.
Aluminium exerts its protective effect from fluorine toxicosis, which has been reported in hens, turkeys, and sheep, also by formation of a stable complex between Al3+ and F-, thus increasing the fecal fluoride excretion.

Mechanism of Action

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot.
Excessive dietary aluminum has been proposed to be a factor contributing to several neurological disorders in humans. Six 8-week-old female Swiss Webster mice were fed for 10 wk purified diets containing 100 (control), 500 or 1000 ug aluminum/g diet. Brain and liver lipid peroxidation was determined by evaluating the production of 2-thiobarbituric acid reactive substances in brain and liver homogenates in the presence or absence of 50 uM ferrous iron. 2-Thiobarbituric acid reactive substances production in the absence of iron in brain homogenates from mice fed the 1000 ug/g diet was higher (30%) than that in the 100 ug/g control group (3.1 vs 2.4 nmol 2-thiobarbituric acid reactive substances/mg protein). The addition of ferrous iron increased 2-thiobarbituric acid reactive substances production in brain homogenates from all 3 dietary groups. The iron induced 2-thiobarbituric acid reactive substances production was 26% higher in the 1000 ug/g brain homogenates than in the 100 ug/g group (4.9 vs 3.9 nmol 2-thiobarbituric acid reactive substances/mg protein). Brain 2-thiobarbituric acid reactive substances production in the presence and absence of iron was similar between the 100 and 500 ug/g aluminum groups. 2-Thiobarbituric acid reactive substances production in liver homogenates measured either with or without iron was similar for the 3 groups. These results show that, in mice, dietary aluminum intoxication leads to increased brain 2-thiobarbituric acid reactive substance production, suggesting that enhanced lipid peroxidation may be one possible mechanism underlying the neurological damage associated with increased tissue aluminum.
Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium; high intake of a neurotoxic metal, such as aluminum, which inhibits activity of magnesium requiring enzymes; or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of aluminum and an abnormally low incorporation that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for aluminum than for magnesium, in contrast to the normal protein, which binds magnesium better than aluminum. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate aluminum uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered.
Aluminum is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood-brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood-brain barrier owes its unique properties to the integrity of cell membranes that comprise it. Aluminum affects some of the membrane-like functions of the blood-brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. Aluminum is capable of altering membrane function at the blood-brain barrier; many of its effects on the CNS a well a peripheral tissues can be explained by its actions as a membrane toxin.
The endocrine response of porcine parathyroid gland tissue slices in vitro to aluminum was studied by electron microscopy and radioimmunoassay of parathyroid hormone. Medium aluminum concentrations were 20 to 500 ng/ml covering the range corresponding to concentrations reported in the plasma of aluminum intoxicated hemodialyzed patients. Aluminum inhibited iPTH release and caused severe cell alterations. This inhibition was incomplete and there was an aluminum insensitive iPTH capacity. This phenomenon seemed to be due to heterogeneous parathyroid cell population as regards to aluminum sensitivity, perhaps linked to the spontaneous aynchronous cyclic parathyroid cell changes. Sensitivity to aluminum was modulated by the extracellular calcium concentration. Sensitivity to extracellular calcium concentration variations persisted in aluminum intoxicated tissues. The severity of the observed cell lesions induced by high concentrations of aluminum suggested that that the recovery of an iPTH release capacity when parathyroid tissue was withdrawn from a toxic environment and switched to aluminum free media is more likely to be due to activation of a "less sensitive to aluminum" cell pool than to a true reversibility of the toxic effect.
The mechanisms by which aluminum is deposited in bone is common to that in other metal ions, specifically, the three-hydration-shell-deposition theory. Briefly, aluminum is first bound to the hydration of the hydroxyapatite crystal. Here it may readily exchange with the fluid extracellular compartment, or it may exchange and become incorporated with the newly forming bone crystals. Further, over longer time periods the crystals may subsequently be buried deeply within the bone matrix. Although transfer between each "shell" is continual, the rate of transfer between each of these "shells" progressively decreases the deeper into the crystalline matrix the ion is moved. Hence, the crystalline bony matrix serves to sequester the stored metallic ions for progressively longer periods. ...Toxic effects in humans once again are associated with aluminum only: (1) when the ion is administered via parenteral or other nonphysiological portals of entry and (2) in individuals with supervening serious renal disorders. Although some of the resulting animal models appear to replicate diseases seen in humans, (e.g., low turnover osteomalacia), their relevance to humans remains problematic. ...Other studies suggest that many of the effects in bone provoked by aluminum administration are heavily dose- and time-dependent.
When aging human subjects were studied, those with high serum aluminum levels (504 ug/mL vs the low-aluminum group, 387 ug/mL) had impaired performance of digit symbol, serial sevens, critical flicker frequency, and Trails B, although performance on digit span, Trails A, and block design tests was not impaired. As the excess aluminum syndrome became understood, anemia was correlated with reduced activity of dihydropteridine reductase (DHPR) a red blood-cell enzyme. DHPR is also present in the brain in high concentrations, where it is needed to produce tetrahydrobiopterine, tyrosine, and neurotransmitters. Aluminum neurotoxicity was associated with deficiency of DHPR in the brain. Aluminum may have a role in the metastatic calcification of chronic renal failure because it initiates the precipitation of calcium apatite. High serum and tissue concentrations of aluminum may be toxic to the heart by inhibiting enzymes for adenosine triphosphate (ATP) and magnesium. This observation may account for episodes of fatal pulmonary edema in otherwise stable patients undergoing renal dialysis. There is an inverse relationship between erythrocyte (DHPR) activity and aluminum concentrations in patients with differing serum aluminum concentrations.
Considerable experimental evidence implicates aluminium in alterations in the second messenger systems of cAMP and G proteins. An increased cAMP concentration in brain tissue is a prerequisite for an increase in the phosphorylation of proteins. An elevation of protein kinase C activity and in the basal activity of cAMP-dependent protein kinase resulted in hyperphosphorylation of 12 proteins in rats chronically treated with aluminium. In rats chronically treated with low oral doses of aluminium, hyperphosphorylation of MAP-2 was increased by 150% and the neurofilament H subunit by 150-200%, while the phosphorylation of several other proteins including tau was not different from that of control rats. It was suggested that abnormal phosphorylation may impair the axonal transport of cytoskeletal proteins.
Aluminium is not equally distributed among chromatin fractions within the nucleus in control and aluminium-treated preparations. Concentrations of aluminium on highly condensed, non-transcribed chromatin are 15 to 20 times higher than those on active, decondensed chromatin. Several experimental models have demonstrated that aluminium inhibits RNA synthesis and therefore may have an effect on gene expression.
... At a low concentration (10 uM), aluminum sulfate stimulated the level of immunoreactive Abeta and ubiquitin in NBP2 cells without changing the levels of the amyloid precursor protein (APP). However, at higher concentrations (100 and 500 uM), aluminum failed to elicit any significant effect on beta-amyloid, whereas ubiquitin levels continued to increase. No changes in the Abeta and ubiquitin content were found in the C-6 glioma cells following treatment with Al at any of the concentrations tested.
Micromolar concentrations of aluminum sulfate consistently stimulated [3H]thymidine incorporation into DNA and increased cellular alkaline phosphatase activity (an osteoblastic differentiation marker) in osteoblast-line cells of chicken and human. The stimulations were highly reproducible, and were biphasic and dose-dependent with the maximal stimulatory dose varied from experiment to experiment. The mitogenic doses of aluminum ion also stimulated collagen synthesis in cultured human osteosarcoma TE-85 cells, suggesting that aluminum ion might stimulate bone formation in vitro. ... Although mitogenic concentrations of aluminum ion potentiated the 1,25 dihydroxyvitamin D3-dependent stimulation of osteocalcin secretion, they significantly inhibited the hormone-mediated activation of cellular alkaline phosphatase activity. Mitogenic concentrations of aluminum ion did not stimulate cAMP production in human osteosarcoma TE 85 cells, indicating that the mechanism of aluminum ion does not involve cAMP. ... PTH interacted with and potentiated the bone cell mitogenic activity of aluminum ion, and thereby is consistent with the possibility that the in vivo osteogenic actions of aluminum ion might depend on PTH.
Potential mechanisms of Al toxicity measured as Al-induced inhibition of growth in cultured tobacco cells (Nicotiana tabacum, nonchlorophyllic cell line SL) and pea (Pisum sativum) roots were investigated. Compared with the control treatment without Al, the accumulation of Al in tobacco cells caused instantaneously the repression of mitochondrial activities [monitored by the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide and the uptake of Rhodamine 123] and, after a lag of about 12 hr, triggered reactive oxygen species (ROS) production, respiration inhibition, ATP depletion, and the loss of growth capability almost simultaneously. The presence of an antioxidant, butylated hydroxyanisol, during Al treatment of SL cells prevented not only ROS production but also ATP depletion and the loss of growth capability. ... In the pea root, Al also triggered ROS production, respiration inhibition, and ATP depletion, which were all correlated with inhibition of root elongation.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
1 mm Hg at 1284 °C
0 mmHg (approx)





Impurities: Silicon, iron, titanium, and vanadium
Other impurities: carbides of aluminum and iron, and the nitrides of aluminum and iron
Aluminas in general commerce that are used for smelting of metal presently contain over 99% aluminum oxides. The generally accepted levels of chemical impurities are under 0.005% of iron, titanium, zinc and sodium oxides, titanium dioxide, and vanadium and phosphorous pentoxides; crystalline silica dioxide content generally ranges between 0.01 and 0.02%.

Other CAS


Associated Chemicals

Aluminum ion (3+);22537-23-1



Drug Warnings

The most frequent adverse effect of aluminum antacids is constipation. Decreased bowel motility, dehydration, or fluid restriction may predispose patients to intestinal obstruction. Hemorrhoids and fissures, or fecal impaction may occur. In patients with chronic renal failure, hyperaluminemia may occur and aluminum may accumulate in bones, lungs, and nerve tissue. Aluminum accumulation in the CNS may be the cause of dialysis dementia which sometimes occurs in chronic renal failure patients receiving long-term aluminum antacid therapy for hyperphosphatemia. Aluminum intoxication with severe osteomalacia and extensive aluminum deposition at the junction between calcified and noncalcified bone has been reported in several young children who were receiving large dosages of aluminum hydroxide for the management of hyperphosphatemia associated with azotemia; the children were not undergoing hemodialysis during aluminum hydroxide therapy.
Aluminum-containing phosphate binding agents increase gut aluminum absorption and predispose children with renal dysfunction toxicity. Children with azotemia, infants receiving aluminum-contaminated intravenous solutions, and uremic neonates drinking powdered milk with high aluminum content are particularly susceptible to this complication of therapy.
Aluminum salts may cause phosphorus depletion which is generally negligible. However, with prolonged administration or large doses, hypophosphatemia may occur, especially in patients with inadequate dietary intake of phosphorus; hypercalciuria secondary to bone resorption and increased intestinal absorption of calcium results. This phosphorus depletion syndrome is characterized by anorexia, malaise, and muscle weakness, and prolonged aluminum antacid therapy may cause urinary calculi, osteomalacia, and osteoporosis. A low phosphorus diet, diarrhea, excessive phosphorus losses from malabsorption, and restoration of renal function after a kidney transplant increase the likelihood of the syndrome. Serum phosphate concentrations should be monitored at monthly or bimonthly intervals in patients on maintenance hemodialysis who are receiving chronic aluminum antacid therapy. /Aluminum salts/
Aluminum cmpd /in antacids can/ cause constipation. /Antacids/
Large doses of alum are irritant and may be corrosive; gum necrosis and gastrointestinal haemorrhage have occurred. Adverse effects on muscle and kidneys have been reported.
Oral consumption of aluminum compound to neutralize stomach acid and bind phosphate can result in aluminum absorption and potential aluminum accumulation and toxicity. Selecting an effective antacid/phosphate would optimize the benefit/risk of therapy. It is suggested that aluminum solubilization would predict oral Al bioavailability, and therefore risk. The acid neutralizing and phosphate binding capacity of 8 aluminum forms was determined. The results were compared to the oral bioavailability, sol, and Kow of each cmpd. This result fails to confirm aluminum solubilization as an indicator of aluminum absorption, and presumably, aluminum toxicity. Acid neutralizing and phosphate binding capacities did not correlate with bioavailability, solubility, or the partitioning coeff. Determination of acid neutralization and phosphate binding in vitro and aluminum absorption and/or toxicity in vivo may be more predictive measures to establish the benefit/risk ratio of aluminum containing products.

Biological Half Life

The mean plasma half-life of aluminum after iv admin in dogs is approx 4.5 hr.
...Workers exposed to aluminum containing welding fume had cleared 50% of their dose within 8 hr after exposure.
The short-term biological half-time after heavy exposure is estimated to be about 8 hrs.
A relationship between the duration of aluminum exposure and urinary concentrations has been found in humans. Welders exposed to 0.2-5.3 mg/cu m (8-hour workshift) for more than 10 years had a urinary aluminum half-time of at least 6 months compared to 9 days for individuals exposed for less than 1 year.

Use Classification

Food additives
Food Contaminant -> METALS; -> JECFA Functional Classes
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

The principal method used in producing aluminum metal involves three major steps: refining of bauxite by the Bayer process to produce alumina, electrolytic reduction of alumina by the Hall-Heroult process to produce aluminum and casting of aluminumin to ingots.
Reduction of alumina to virgin aluminum metal by the Hall-Heroult electrolytic process using carbon electrodes and cryolite flux.
... Processes for obtaining ultra-pure aluminum: (a) electrolytic (three layer); (b) zone refining; and (c) chemical refining
Fractional crystallization is used in refining lower grade aluminum
The alkylaluminum halides are prepared from alkyl halides and aluminum, or by halogenation of trialkylaluminums. /Aluminum alkyls/
The trialkylaluminums are prepared from aluminum, hydrogen and olefins; this improved "direct synthesis" was developed by Ziegler and co-workers. /Trialkylaluminums/
Alkoxides are derived from alcohols by the replacement of the hydroxyl hydrogen by metal isopropylate. /Metal Alkoxides/

General Manufacturing Information

Aerospace Manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Aluminum Manufacturers
Aluminum rolling and extrusion
Casting aluminum ingots
Computer and electronic product manufacturing
Consumer of scrap metals
Custom compounding of purchased resin
Electrical equipment, appliance, and component manufacturing
Explosives manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Metals Recycle
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Production of Aluminum Rolled Sheet metal
Rubber product manufacturing
SIC 3353: Aluminum Sheet, Plate, and Foil
Secondary Aluminum
Secondary Aluminum Manufacturing
Secondary Aluminum smelting/refining for non-ferrous metals
Secondary Metal Production
Secondary aluminum smelting/refining for non-ferrous metals
Secondary smelting of non-ferrous metals
Soap, cleaning compound, and toilet preparation manufacturing
Solar cell manufacturing
Solvent production.
Synthetic dye and pigment manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
secondary aluminum processing
Aluminum: ACTIVE
All commercial production of aluminum today is done in Hall-Heroult cells.
Available in bars, leaf, powder, sheets or wire. ... 1st obtained in impure form, by Oersted in 1825; prepared as metal powder by Wohler in 1827.
The Hall-Heroult process has produced aluminum with a purity as great as 99.95%. Other techniques, such as electrolytic refining or fractional crystallization, are required to produce purer metal.
The most important raw material for the production of aluminum is bauxite, which contains 40-60% alumina (aluminum oxide).
For more General Manufacturing Information (Complete) data for ALUMINUM, ELEMENTAL (7 total), please visit the HSDB record page.
...In aluminum reduction plants ... from exposure to coal tar pitch volatiles and their associated polycyclic aromatic hydrocarbons ... Among coke oven workers, implicating coal tar pitch volatiles, a mutual exposure in aluminum reduction plants ... . /Aluminum/
Electrolytic production of aluminum can lead to a substantial exposure to fluorides and carcinogenic tar oils, including polyaromatic hydrocarbons. /Aluminum/
Chronic fluorosis generally develops after prolonged (10-20 years) exposure to industrial dusts, insecticides, or water where fluorides exceed 3 to 4 ppm. This is especially true in workers involved in the production of aluminum, steel, or glass.
In children living in the vicinity of poorly controlled aluminum smelters, variable degrees of mottling of permanent teeth have been reported if exposure occurred during the developmental phase of permanent teeth growth.
For more General Manufacturing Information (Complete) data for ALUMINUM COMPOUNDS (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 7300, Issue 3; Procedure: inductively coupled argon plasma, atomic emission spectroscopy; Analyte: aluminum; Matrix: air; Detection Level: 4.6 ng/mL. /Aluminum/
Method: NIOSH 7013, Issue 2, Aluminum and compounds, as Al; Procedure: atomic absorption, flame; Analyte: aluminum; Matrix: air; Detection Level: 2 ug per sample. /Aluminum/
Method: OSHA ID-121, Metal and Metalloid Particulates in Workplace Atmospheres; Procedure: atomic absorption or emission spectroscopy; Analyte: aluminum; Matrix: air, wipes, or bulks; Detection Level: 0.3 ug/mL. /Aluminum/
Method: NOAA-NST 132.0, Neutron activation analysis for analysis of trace metals in marine sediment; Analyte: aluminum; Matrix: marine sediments; Method Detection Limit: 0.7 ug/g. /Aluminum/
For more Analytic Laboratory Methods (Complete) data for ALUMINUM COMPOUNDS (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NIOSH 8310, Issue 2, Metals in Urine; Procedure: inductively-coupled argon plasma, atomic emission spectroscopy; Analyte: aluminum and compounds; Matrix: urine; Estimated Level of Detection: 0.1 ug per sample.
Procedures for aluminum determination in body fluids by flameless atomic absorption spectrometry with a graphite furnace are described. Topics covered include sample preparation, applicable specifications, and possible difficulties which can arise. /Aluminum/
A cation-exchange chromatography procedure is outlined for the simple and quantitative determination of trace amounts of aluminum in biological material (urine) employing neutron activation analysis. /Aluminum/
Blood and urine aluminum concn were studied in industrially exposed workers using electrothermal atomic absorption spectrometry. The detection limit was 5 ug/l for aluminum in blood and 3 ug/l for aluminum in urine. /Total aluminum/
A microanalytical method for the measurement of aluminum in biological samples is presented, which requires 1-500 mg of brain tissues and less than 1 ml of blood, urine, or other aqueous samples. /Aluminum/

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from acids, alkalies, halogenated compounds, oxidizers, combustible materials.
Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
For more Storage Conditions (Complete) data for ALUMINUM, ELEMENTAL (6 total), please visit the HSDB record page.
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/


Groups of 120 Atlantic salmon fry (Salmo salar, 1 g mass) were kept in through-flow tanks of water (pH 5) containing various concn of aluminum and silicic acid. The aluminum concn in all but the control tank (0.85 umol aluminum/l) were 6-7 umol/l, at acutely toxic levels. Silicon levels were 0.66 umol/l (control), 93.06, 24.89, 5.46, and 0.60 umol/l, corresponding to silicon:aluminum ratios of 13.0, 3.7, 0.9, and 0.1. Exchangeable aluminum, ie, aluminum retained on Amberlite, was 6.00, 5.00, 4.11, and 1.52 umol/l in test tanks, respectively. Fish were exposed for 96 hr, and the proportion of dead fish was recorded at 12-hr intervals. The whole experiment was run three times; data are from all runs combined. At a silicon:aluminum ratio of 13, acute toxicity of aluminum was eliminated and gill structures of the fish were normal. Percent survival versus time was higher for the higher silicon:aluminum ratio groups. Accumulation of aluminum by fish fell sharply as the exchangeable aluminum increased. Aluminum and silicon levels in fish were 0.44 and 0.01 (control), 0.40 and 0.54 (silicon:aluminum ratio of 13), 2.04 and 0.35 (silicon:aluminum ratio of 3.7), 2.49 and 0.33 (silicon :aluminum ratio of 0.9), 2.38 and 0.08 (silicon:aluminum ratio of 0.1) umol per g dry mass, respectively.
To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet protected the testis against the damage caused by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophils was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanisms by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventive effect of aluminum against testicular damage caused by zinc deficiency.
Adult, male New Zealand rabbits (three per group) were administered drinking water containing aluminum chloride (0, 100, or 500 mg aluminum/liter) together with citrate (0.11 M) ascorbate (0.11 M), or no added ligand and libitum for 12 weeks. They were fed ad libitum regular rabbit chow analyzed to contain 297 mg aluminum/kg. Treatment had no effect upon food and water intake or weight gain during the experimental period. No effect of aluminum was observed on tissue levels of the essential metals zinc, copper, and iron, or on hemoglobin and hematocrit values. Aluminum levels were fund to increase in a dose-dependent manner in stomach and intestinal mucosa, kidney, bone, urine, and fece. There was only a slight accumulation in liver, and no accumulation in brain (cerebral cortex or hippocampus). Although plasma aluminum was directly related to aluminum intake, whole blood aluminum bore no relation to aluminum dose. Citrate had no efefct on aluminum accumulation in the stomach or intestine, but significantly enhanced plasma and bone aluminum levels. Ascorbate did not enhance aluminum accumulation in any tissue studied and even prevented accumulation in bone. Both citrate and ascorbate enhanced excretion of aluminum. Ascorbate therapy may be of potential clinical use to enhance aluminum excretion.
Examined 25 dialysis patients that experienced accidental exposure to aluminum and parathyroid hormone (PTH). At the same time as parathyroid hormone decreased, serum calcium increased. Based on this observation it has been suggested that aluminum is incorporated, instead of calcium, into the bone and that this leads to the osteomalacia characteristic of aluminum-induced bone disease. Instead of being incorporated into osteoid bone tissue, calcium returns to the circulation which in turn inhibits the parathyroid hormone release from the parathyroid. In support of this hypothesis, ... found a strong correlation between bone aluminum content and the amount of bone occupied by unmineralized osteoid in humans. Experimental support for the hypothesis of calcium-aluminum interactions has also been provided in studies on chicks. /Aluminum/
For more Interactions (Complete) data for ALUMINUM, ELEMENTAL (6 total), please visit the HSDB record page.
In a case study of patients on long-term dialysis, systemic aluminum absorption with concurrent oral citrate (as an alkalinizing agent) and aluminum containing phosphate binder (eg, aluminum hydroxide or carbonate) was significantly increased. Based on the proposed mechanism and pharmacologic similarity, an interaction may be expected to occur between citric acid and other aluminum salts (eg, aluminum phosphate, aluminum glycinate, attapulgite, dihydroxyaluminum, kaolin, magaldrate). It has been shown that following concurrent administration of citric acid (from lemon juice) and aluminum hydroxide there is an increase in serum levels of a nonionized aluminum citrate complex, which is postulated to easily pass the gastrointestinal barrier. Simultaneous administration of citric acid and aluminum hydroxide should be avoided since significant systemic absorption of aluminum may occur. This may be of additional concern in patients on long-term dialysis or with impaired renal function. /Aluminum hydroxide or carbonate/
Aluminium salts are reported to interfere with the absorption of glucose from the GI-tract. /Aluminum salts/
Weanling male /Sprague Dawley/ rats were fed diets containing no added aluminium, or aluminium lactate, aluminium palmitate, aluminium phosphate or aluminium hydroxide. The level of aluminium in these diets was 14, 271, 272, 262 and 268 mg/g diet. In one study the diet was only marginally adequate in Zn, Cu and Fe. After 18 days on the test diet, the animals were killed, and the tibia, kidney and brain prepared for aluminium analysis. Levels of P, Ca, Mg, Fe, Zn, Cu were also measured in the tibia, liver and kidney. In the first study (marginal with in respect to dietary zinc, copper and iron), rats showed an increase in aluminium levels in tibia, brain and kidney, the effect being most marked in the aluminium hydroxide group. In another study in which adequate amounts of Zn, Cu and Fe were present the animals were fed various types and levels of aluminium hydroxide namely aluminium hydroxide reagent grade (268 ug/g/diet) and aluminium hydroxide dried gel (at 261 or 205 mg aluminium/g diet). The form of aluminium hydroxide did not effect accumulation of aluminium in the tissues. Rats fed 206 ug aluminium/g diet accumulated less aluminium in their tibias and more aluminium in the kidneys than rats fed 261 or 268 ug aluminium/g diet. The presence of aluminium in the diet had no effect on tissue levels of calcium, magnesium and iron, and only minor effects on tissue levels of phosphorous, zinc and copper.

Stability Shelf Life

In moist air, oxide film forms which protects metal from corrosion.
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/


Modify: 2023-08-15

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